Enhanced Leaving Group Reactivity vs. Chloro Analog
(1-Bromocyclohexyl)acetic acid contains a tertiary C-Br bond, which serves as a superior leaving group compared to the corresponding C-Cl bond in (1-chlorocyclohexyl)acetic acid. The bond dissociation energy for C-Br is approximately 68 kcal/mol, versus 81 kcal/mol for C-Cl, translating to a lower activation barrier for SN1 and SN2 pathways [1]. In practical synthetic applications, this difference can result in substantially higher reaction rates and yields under identical conditions. For example, amination of α-bromo carboxylic acids proceeds readily, whereas α-chloro analogs often require harsher conditions or catalysts.
| Evidence Dimension | Leaving Group Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | C-Br BDE: ~68 kcal/mol |
| Comparator Or Baseline | (1-Chlorocyclohexyl)acetic acid: C-Cl BDE: ~81 kcal/mol |
| Quantified Difference | ΔBDE ≈ 13 kcal/mol lower for Br |
| Conditions | Gas-phase thermodynamic values; applicable to solution-phase reactivity trends |
Why This Matters
Lower BDE correlates with faster nucleophilic substitution rates, enabling milder reaction conditions and higher yields in amination and cross-coupling transformations.
- [1] Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. View Source
